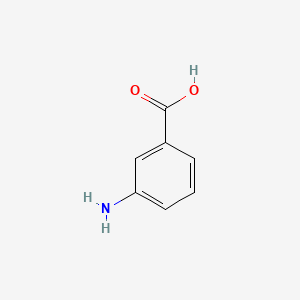

3-Aminobenzoic acid

描述

It is a white solid that is slightly soluble in water but more soluble in organic solvents such as acetone, boiling water, hot alcohol, hot chloroform, and ether . The compound consists of a benzene ring substituted with an amino group and a carboxylic acid group.

准备方法

Synthetic Routes and Reaction Conditions: 3-Aminobenzoic acid can be synthesized through the reduction of 3-nitrobenzoic acid. This reduction can be achieved using various reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation using palladium on carbon .

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic reduction of 3-nitrobenzoic acid. The process involves the use of hydrogen gas and a catalyst such as palladium on carbon. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various products, depending on the oxidizing agent used.

Reduction: The compound can be reduced to form 3-aminobenzyl alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Substitution: Reagents such as sodium nitrite and hydrochloric acid for diazotization, followed by coupling agents like phenols or amines.

Major Products Formed:

Oxidation: Various oxidized derivatives depending on the conditions.

Reduction: 3-Aminobenzyl alcohol.

Substitution: Azo compounds and other substituted derivatives.

科学研究应用

Pharmaceutical Applications

3-ABA has been investigated for its role in pharmaceutical formulations and drug development. One significant study involved the co-crystallization of 3-ABA with nitrofurantoin (NF), an antibiotic. The interaction between NF and 3-ABA was characterized using infrared (IR) spectroscopy, Raman spectroscopy, and solid-state NMR techniques. The formation of hydrogen bonds between the molecules was confirmed, enhancing the stability and reactivity of the resulting co-crystal, NF–3ABA . This co-crystal exhibited improved pharmacological properties compared to its individual components.

Table 1: Properties of NF–3ABA Co-Crystal

| Property | Value |

|---|---|

| Stability | Enhanced |

| Reactivity | Increased |

| Hydrogen Bonding | Moderate strength |

Electrochemical Sensors

Another promising application of 3-ABA is in the development of electrochemical sensors. Research has shown that oligomers of electrochemically oxidized 3-ABA can be used to modify electrodes for detecting new psychoactive substances (NPSs). These modified electrodes demonstrated improved selectivity and sensitivity in biological samples such as blood serum and urine . The electrochemical properties were analyzed using cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS), confirming the effectiveness of 3-ABA in sensor technology.

Table 2: Electrochemical Properties of o-3ABA/G/SPE

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | Improved |

| Selectivity | High |

| Sample Types | Blood, Urine |

Biosynthesis and Metabolic Engineering

In metabolic engineering, 3-ABA serves as a critical building block for synthesizing various compounds. A notable study established a microbial biosynthetic system using Escherichia coli to produce 3-ABA from glucose. By engineering a co-culture system, researchers achieved a significant increase in production yield—up to 48 mg/L—demonstrating the potential for industrial applications . This method highlights the versatility of 3-ABA in biotechnological processes.

Material Science

In material science, poly(this compound) has been synthesized and studied for its electrocatalytic properties, particularly in hydrogen evolution reactions (HER). A composite material combining poly(3-ABA) with cobalt zeolitic frameworks showed enhanced electrocatalytic activity due to increased electron density and active sites . This application underscores the potential of 3-ABA derivatives in energy conversion technologies.

Table 3: Electrocatalytic Performance of PABA/CoZIF Composite

| Parameter | Value |

|---|---|

| Tafel Slope | 68.35 mV dec⁻¹ |

| Stability | Good |

| Application | Hydrogen Production |

作用机制

The mechanism of action of 3-aminobenzoic acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of poly (ADP-ribose) polymerases, which are enzymes involved in DNA repair mechanisms. This inhibition can lead to the accumulation of DNA damage, making it a potential lead in cancer drug therapy .

相似化合物的比较

4-Aminobenzoic acid (para-aminobenzoic acid): Similar structure but with the amino group in the para position.

2-Aminobenzoic acid (anthranilic acid): Similar structure but with the amino group in the ortho position.

Aminomethylbenzoic acid: Contains an additional methyl group attached to the benzene ring.

Uniqueness of 3-Aminobenzoic Acid: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The meta position of the amino group relative to the carboxylic acid group allows for distinct reactivity patterns compared to its ortho and para counterparts .

化学反应分析

Cocrystallization and Hydrogen Bonding

3-ABA forms cocrystals with antibiotics like nitrofurantoin (NF) through N–H⋯O and O–H⋯O hydrogen bonds . Structural analyses (IR, Raman, CP-MAS 13C NMR) confirm interactions between the amino group of 3-ABA and the carbonyl of NF, as well as the carboxylic acid group of 3-ABA and NF’s imide N–H . Quantum calculations (wB97X-D functional) and QTAIM analysis reveal moderate hydrogen bond strengths (electron density: 0.008–0.015 a.u.), stabilizing the cocrystal lattice .

| Interaction Type | Bond Length (Å) | Electron Density (a.u.) |

|---|---|---|

| N–H⋯O (NF–3ABA) | 1.85 | 0.015 |

| O–H⋯O (3ABA–NF) | 1.68 | 0.008 |

Acylation and Alkylation

The amino group undergoes acylation with chloroformates or acyl chlorides to produce carbamate intermediates, which are pivotal in synthesizing tertiary amines and quaternary ammonium salts . Alkylation with methyl iodide forms derivatives like N,N-dimethyl-3-aminobenzoic acid, a precursor for azo dyes .

Schiff Base Formation

3-ABA reacts with aldehydes/ketones under acidic conditions (HCl/MeOH) to form Schiff bases , which serve as ligands in coordination chemistry. For example, condensation with aromatic aldehydes yields imine-linked derivatives .

Biodegradation Pathways

Comamonas sp. QT12 degrades 3-ABA via the mab gene cluster , upregulating 624 proteins during catabolism. Key enzymes include deaminases (Orf7) and hydrolases (Orf9), which convert intermediates like cis-ACOHDA into fumaric acid and pyruvate . Knockout studies (Δorf7, Δorf9) show redundancy in degradation pathways, suggesting alternative enzymatic routes .

| Proteomic Changes | Details |

|---|---|

| Upregulated Proteins | 239 (e.g., dioxygenases, hydrolases) |

| Downregulated Proteins | 124 (e.g., citrate synthase) |

| Unique to 3-ABA Degradation | 624 (including mab cluster proteins) |

Steric and Electronic Effects on Reactivity

Cryo-EM structures reveal that 3-ABA’s rigid aromatic backbone sterically obstructs ribosomal peptide bond formation by preventing U2506 nucleotide rotation, a critical step in the induced fit mechanism . The nucleophilic amine remains >6 Å from the P-site carbonyl carbon, reducing amide bond formation efficiency .

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing and purifying 3-aminobenzoic acid?

- Methodology : 3-ABA is typically synthesized via catalytic hydrogenation of 3-nitrobenzoic acid using palladium on carbon (Pd/C) or other transition metal catalysts under hydrogen gas. Post-synthesis purification involves recrystallization from hot water or ethanol to remove unreacted precursors and byproducts. Characterization is performed via nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm purity and structure .

Q. How does the solubility of 3-ABA vary across organic solvents, and what experimental conditions optimize its dissolution?

- Methodology : According to IUPAC-NIST data, 3-ABA exhibits limited solubility in water but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Solubility in alcohols (e.g., methanol, ethanol) increases with temperature. For experimental workflows, pre-dissolving 3-ABA in heated DMSO (60–80°C) followed by dilution in aqueous buffers is recommended for biological assays .

Q. Which spectroscopic techniques are most effective for characterizing 3-ABA and its derivatives?

- Methodology : High-resolution NMR (¹H and ¹³C) is critical for structural elucidation, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., carboxylic acid and amine). Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) are used for purity assessment and quantification. X-ray diffraction (XRD) may be employed for crystallographic studies .

Advanced Research Questions

Q. How can 3-ABA be functionalized for electrochemical sensing applications?

- Methodology : Electrochemical oxidation of 3-ABA on graphite electrodes forms zwitterionic oligomers, which are characterized via cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS). Scanning electron microscopy (SEM) and Raman spectroscopy validate surface morphology and molecular structure. These modified electrodes detect new psychoactive substances (NPSs) like butylone in oral fluid samples with high selectivity .

Q. What role does 3-ABA play in modulating gut microbial communities and intestinal barrier function?

- Methodology : In ulcerative colitis (UC) research, fecal 3-ABA levels are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Metagenomic analysis (16S rRNA sequencing) links reduced 3-ABA degradation to dysbiosis in UC patients. In vitro models (e.g., Caco-2 cell monolayers) assess 3-ABA’s impact on tight junction proteins (e.g., occludin) via immunofluorescence and Western blot .

Q. What strategies enhance the catalytic performance of 3-ABA-based polymers in energy applications?

- Methodology : Poly(this compound) composites with cobalt zeolitic benzimidazolate frameworks (ZIF-67) are synthesized via in-situ polymerization. X-ray photoelectron spectroscopy (XPS) and Brunauer-Emmett-Teller (BET) analysis confirm structural integration and surface area. These composites exhibit enhanced hydrogen evolution reaction (HER) activity in electrochemical water splitting, measured via Tafel plots and chronopotentiometry .

Q. Safety and Handling

Q. What are the key safety considerations when handling 3-ABA in laboratory settings?

- Methodology : 3-ABA may cause respiratory irritation upon inhalation. Use fume hoods and personal protective equipment (PPE) during handling. Toxicity studies indicate no carcinogenic classification (IARC), but prolonged exposure risks require mitigation via regular air quality monitoring and adherence to OSHA guidelines .

Q. Analytical Method Development

Q. How can 3-ABA be quantified in complex biological matrices?

- Methodology : Reverse-phase HPLC with UV detection (λ = 254 nm) is optimized using a C18 column and mobile phase (acetonitrile:water with 0.1% trifluoroacetic acid). For trace analysis, derivatization with 2-aminopyridine enhances sensitivity in LC-MS workflows, achieving detection limits below 1 ng/mL .

Q. Contradictions and Data Gaps

Q. How should researchers address discrepancies in reported solubility data for 3-ABA?

属性

CAS 编号 |

87980-11-8 |

|---|---|

分子式 |

C7H9NO2 |

分子量 |

139.15 g/mol |

IUPAC 名称 |

5-azaniumylcyclohexa-1,3-diene-1-carboxylate |

InChI |

InChI=1S/C7H9NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-3,6H,4,8H2,(H,9,10) |

InChI 键 |

KFNRJXCQEJIBER-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)N)C(=O)O |

手性 SMILES |

C1[C@@H](C=CC=C1C(=O)O)N |

规范 SMILES |

C1C(C=CC=C1C(=O)[O-])[NH3+] |

沸点 |

352.55 °C. @ 760.00 mm Hg (est) |

熔点 |

173 °C |

物理描述 |

Solid; [Merck Index] Solid |

相关CAS编号 |

26373-80-8 17264-94-7 (mono-hydrochloride salt) |

溶解度 |

20.6 [ug/mL] (The mean of the results at pH 7.4) 5.9 mg/mL at 15 °C |

蒸汽压力 |

0.000278 [mmHg] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。